

physical and chemical properties of 2-Amino-4-bromobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-bromobenzonitrile

Cat. No.: B1277943

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-4-bromobenzonitrile**. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound.

Core Physical and Chemical Properties

2-Amino-4-bromobenzonitrile is a substituted aromatic compound with the chemical formula $C_7H_5BrN_2$.^{[1][2]} It is recognized as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.^[1]

Table 1: Physical Properties of 2-Amino-4-bromobenzonitrile

Property	Value	Source(s)
CAS Number	304858-65-9	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₅ BrN ₂	[1] [2] [3] [4]
Molecular Weight	197.03 g/mol	[1] [2] [4]
Appearance	Solid	[3]
Melting Point	163-166 °C	[3]
Boiling Point	317.8 °C at 760 mmHg	[5] [6]
Density	1.7 g/cm ³	[6]
Flash Point	146 °C	[5] [6]
Refractive Index	1.652	[5] [6]

Table 2: Spectroscopic Data of 2-Amino-4-bromobenzonitrile

Technique	Data	Source(s)
¹ H NMR (500MHz, CDCl ₃)	δ: 4.47 (br. s, 2H, NH ₂); 6.88 (dd, 1H, J=2.8, 8.2Hz, H-5); 6.94 (br. s, 1H, H-3); 7.24 (d, 1H, J=8.2 Hz, H-6)	[7]
¹³ C NMR (125.7 MHz, CDCl ₃)	δ: 95.17 (C-1), 117.16 (CN), 118.15 (C-3), 121.60 (C-5), 129.03 (C-4), 133.60 (C-6), 150.47 (C-2)	[7]
IR (KBr) v _{max} /cm ⁻¹	3436, 3310 (NH ₂), 3032 (Ar-H), 2920 (Aliphatic-H), 2246 (CN), 1610, 1512, 1418 (C=C)	[7]

Experimental Protocols

While a specific, detailed synthesis protocol for **2-Amino-4-bromobenzonitrile** is not readily available in the surveyed literature, a general procedure for the synthesis of related substituted benzonitriles can be adapted. The following represents a plausible synthetic approach.

General Synthetic Workflow for Substituted Benzonitriles

[Click to download full resolution via product page](#)

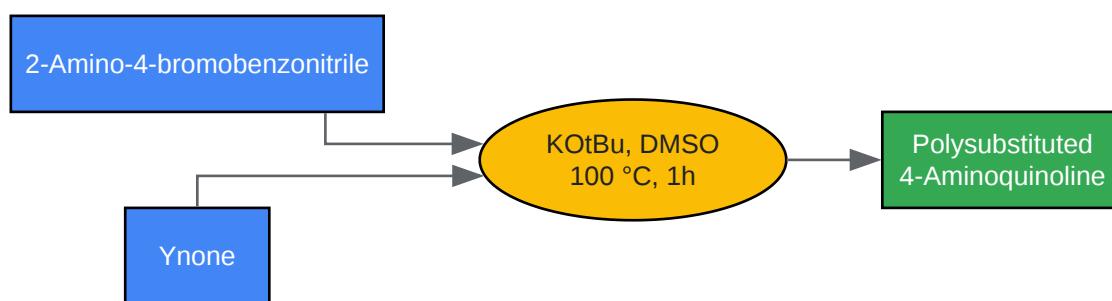
A general experimental workflow for the synthesis of bromo-substituted benzonitriles.

Purification by Recrystallization

A common method for the purification of crystalline organic solids is recrystallization. The choice of solvent is critical for successful purification.

Solvent Screening:

- Place a small amount of the crude **2-Amino-4-bromobenzonitrile** in several test tubes.
- Add a small amount of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each test tube.
- Observe the solubility at room temperature. A suitable solvent will show low solubility.
- Gently heat the test tubes. The compound should fully dissolve at the boiling point of the solvent.
- Allow the solutions to cool slowly to room temperature, followed by cooling in an ice bath. The formation of a significant amount of crystals indicates a good solvent.


Recrystallization Procedure:

- Dissolve the crude product in a minimal amount of the hot solvent.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.
- Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
- Complete the crystallization by placing the flask in an ice bath.
- Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
- Dry the purified crystals in a vacuum oven.

Reactivity and Synthetic Applications

2-Amino-4-bromobenzonitrile is a versatile intermediate in organic synthesis. The presence of the amino, bromo, and nitrile functional groups allows for a variety of chemical transformations.

It is notably used as a reactant in the synthesis of polysubstituted 4-aminoquinolines.^[8] This reaction typically proceeds via a base-promoted one-pot reaction with yrones, involving aza-Michael addition followed by intramolecular annulation.^[8]

[Click to download full resolution via product page](#)

Synthetic pathway to 4-aminoquinolines using **2-Amino-4-bromobenzonitrile**.

Furthermore, the bromo substituent makes **2-Amino-4-bromobenzonitrile** a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or alkyl groups at the 4-position, further expanding its synthetic utility in the construction of complex molecules for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 114344-60-4|2-Amino-3-bromobenzonitrile|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-4-bromobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277943#physical-and-chemical-properties-of-2-amino-4-bromobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com